molecular formula C7H8N2O2 B1610247 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde CAS No. 623565-59-3

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde

Cat. No.: B1610247
CAS No.: 623565-59-3
M. Wt: 152.15 g/mol
InChI Key: JMXYGLLJMYSQRD-UHFFFAOYSA-N
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Description

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a fused ring system consisting of a pyrazole and an oxazine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde typically involves multiple steps starting from commercially available pyrazoles. One common synthetic route includes the optimization of a protected hydroxyethyl group on the nitrogen atom of the pyrazole ring, followed by regioselective construction of pyrazole-5-aldehydes. Subsequent deprotection and reduction steps generate the fused heterocyclic scaffold .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid.

    Reduction: Formation of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to its observed bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde is unique due to its aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and alcohol analogs. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing new bioactive molecules.

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c10-4-6-3-7-5-11-2-1-9(7)8-6/h3-4H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXYGLLJMYSQRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=CC(=NN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474344
Record name 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

623565-59-3
Record name 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-2-ylmethanol (1.08 g, 7.0 mmol) in 1,2-dichloroethane (30 ml) was added 5.4 g of activated manganese dioxide at room temperature with stirring. The mixture was heated to 60° C. for 1 hr and then stirred at room temperature for 16 hr. The final mixture was filtered through a column of silica gel topped with celite. The filter pad was eluted with methylene chloride, followed by ethyl acetate. The ethyl acetate eluent was evaporated and the residue triturated with to give 0.81 g of a white solid; mp 91° C.; MS (ESI) m/z 153.2 (M+H).
Quantity
1.08 g
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reactant
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30 mL
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5.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Reactant of Route 2
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Reactant of Route 3
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Reactant of Route 4
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde
Reactant of Route 6
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carbaldehyde

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